molecular formula C15H10ClF3N2O2S B1312919 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-74-0

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1312919
Key on ui cas rn: 869335-74-0
M. Wt: 374.8 g/mol
InChI Key: GGLIHKGRNVVJOO-UHFFFAOYSA-N
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Patent
US07528146B2

Procedure details

52.3 g (200 mmol) of tetra-n-butylammonium fluoride are added to a solution of 30 g (80.0 mmol) of 4-chloro-1-(toluene-4-sulphonyl)-3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine in 250 ml of absolute THF and the mixture is stirred at 20° C. for 20 minutes. On completion of conversion (TLC monitoring), the mixture is admixed with 300 ml of saturated NaHCO3 solution and subsequently extracted three times with 500 ml each time of ethyl acetate. The combined organic phases are washed with saturated NaCl solution, dried over MgSO4 and freed of volatile constituents in a water-jet vacuum. Purification of the crystalline crude product by chromatography through silica gel (CH2Cl2: MeOH=30:1) results in 13.1 g (59.5 mmol; 74%) of 4-chloro-3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine as a beige solid.
Quantity
52.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]2[N:26](S(C3C=CC(C)=CC=3)(=O)=O)[CH:27]=[C:28]([C:29]([F:32])([F:31])[F:30])[C:21]=12.C([O-])(O)=O.[Na+]>C1COCC1>[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]2[NH:26][CH:27]=[C:28]([C:29]([F:30])([F:31])[F:32])[C:21]=12 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
52.3 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subsequently extracted three times with 500 ml each time of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification of the crystalline crude product by chromatography through silica gel (CH2Cl2: MeOH=30:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 59.5 mmol
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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